molecular formula C14H13Cl3N2OS B5184582 N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide

N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide

Cat. No. B5184582
M. Wt: 363.7 g/mol
InChI Key: BHJSQVIKIJQVTA-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide, also known as TTA-P2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TTA-P2 is a synthetic chemical compound that belongs to the class of amide derivatives and is used in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide binds to PPARγ and induces conformational changes that lead to the activation of the receptor. This, in turn, leads to the transcription of genes that are involved in glucose and lipid metabolism, resulting in improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it readily available for researchers. It has also been extensively studied and has shown promising results in various fields. However, N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide also has some limitations. It is a synthetic compound, which may limit its potential applications in certain fields. In addition, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide. One potential direction is to investigate its potential applications in the treatment of other diseases, such as obesity and metabolic syndrome. Another direction is to study the safety and efficacy of N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide in humans. Further studies are also needed to determine the optimal dosage and administration of N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide for different diseases. Overall, N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide has shown promising results in various fields and has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of 4-methylaniline and triethylamine. The resulting compound is then treated with 2,2,2-trichloroethyl chloroformate to obtain N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide. The synthesis method of N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide is well-established and has been reported in various scientific journals.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are responsible for the development of various inflammatory diseases. It has also been found to inhibit the growth of cancer cells and induce apoptosis. N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.

properties

IUPAC Name

N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl3N2OS/c1-9-4-6-10(7-5-9)18-13(14(15,16)17)19-12(20)11-3-2-8-21-11/h2-8,13,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJSQVIKIJQVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-carboxylic acid (2,2,2-trichloro-1-p-tolylamino-ethyl)-amide

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